5-Iodo-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound characterized by the presence of sulfur, nitrogen, and iodine atoms within its molecular structure. This compound is significant in various fields of scientific research due to its unique chemical properties and biological activities. The molecular formula for 5-iodo-3-phenyl-1,2,4-thiadiazole is , and it has a molecular weight of approximately 288.1 g/mol. The compound's CAS number is 1596000-16-6, indicating its unique identification in chemical databases.
5-Iodo-3-phenyl-1,2,4-thiadiazole belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound is synthesized from phenylthiosemicarbazide through halogenation reactions involving iodine. Its classification as a heterocyclic compound highlights its structural complexity and potential applications in medicinal chemistry and material science.
The synthesis often requires careful control of temperature and time to optimize yield and purity. For instance, heating at temperatures between 80–90 °C for a specified duration can enhance product formation while minimizing side reactions.
The molecular structure of 5-iodo-3-phenyl-1,2,4-thiadiazole features a thiadiazole ring fused with a phenyl group at the 3-position and an iodine atom at the 5-position. The arrangement of atoms contributes to its unique chemical behavior and reactivity.
Key structural data include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of synthesized compounds.
5-Iodo-3-phenyl-1,2,4-thiadiazole can participate in several chemical reactions:
The biological activity of 5-iodo-3-phenyl-1,2,4-thiadiazole is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may induce apoptosis in cancer cells by disrupting key enzymes involved in cell cycle regulation and DNA repair processes. This mechanism highlights its potential as an anticancer agent.
Key chemical properties include:
5-Iodo-3-phenyl-1,2,4-thiadiazole has several applications across various scientific fields:
1,2,4-Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms, exhibiting pronounced aromatic character and mesoionic behavior. This enables efficient penetration of biological membranes and strong interactions with diverse biological targets [3] [10]. The electron-deficient nature of the ring, attributed to the electron-withdrawing nitrogen atoms, makes it susceptible to nucleophilic attack while resisting electrophilic substitution. This reactivity profile facilitates selective functionalization at the 3- and 5-positions, which are electronically distinct: C5 (adjacent to sulfur) exhibits higher electron density than C3, enabling regioselective modifications crucial for drug design [7].
The scaffold serves as a bioisostere for pyrimidine nucleotides, allowing mimicry of endogenous molecules in therapeutic applications [10]. This property underpins the biological activity of numerous pharmaceuticals, including the cephalosporin antibiotics cefazolin (containing a 1,3,4-thiadiazole) and ceftobiprole (featuring 1,2,4-thiadiazole), which disrupt bacterial cell wall synthesis [1] [10]. The structural adaptability of the 1,2,4-thiadiazole ring enables its integration into complex molecular architectures, exemplified by imidazo[1,2-d][1,2,4]thiadiazole derivatives that exhibit potent Factor XIIIa inhibition [4].
Table 1: Biologically Active 1,2,4-Thiadiazole Derivatives
Compound | Biological Target/Activity | Structural Features |
---|---|---|
Ceftaroline fosamil | Penicillin-binding proteins (MRSA) | 1,2,4-Thiadiazole fused to β-lactam |
CB-839 (Telaglenastat) | Glutaminase (Anticancer) | 1,2,4-Thiadiazole-linked bis-amide |
K858 | Kinesin Eg5 (Antimitotic) | 1,2,4-Thiadiazolyl acetamide |
3,5-Bis(phenylethynyl)-1,2,4-thiadiazole | PD-1/PD-L1 interaction (Immuno-oncology) | Di-alkynylated core |
Halogenation profoundly influences the bioactivity of heterocyclic compounds through steric, electronic, and metabolic mechanisms. Iodine, the largest halogen atom, exerts distinctive effects due to its significant van der Waals radius (198 pm) and moderate electronegativity (2.66). At the C5 position of 1,2,4-thiadiazoles, iodine enhances electrophilicity through an inductive effect (-I), activating the ring toward nucleophilic substitution. Simultaneously, its polarizability facilitates halogen bonding interactions with biomolecular targets, where iodine acts as an electrophile (σ-hole) when paired with electron donors like carbonyl oxygens or nitrogen atoms [5] [8].
The C–I bond’s lower dissociation energy (≈50 kcal/mol) compared to C–Br (≈65 kcal/mol) or C–Cl (≈81 kcal/mol) enables selective cross-coupling reactions while maintaining sufficient stability for biological evaluation. This strategic lability is exploited in Sonogashira, Suzuki-Miyaura, and Heck reactions, where 5-iodo-3-phenyl-1,2,4-thiadiazole serves as a versatile precursor to alkynylated, arylated, or alkenylated analogs [7]. The iodine atom also enhances lipophilicity (as measured by log P increases of 0.5–1.0 unit), improving membrane permeability and bioavailability. In tyrosine kinase inhibitors, iodinated thiadiazoles demonstrate 3–10-fold potency enhancements over non-halogenated analogs due to optimized target binding [8].
Table 2: Comparative Effects of Halogen Substituents on 1,2,4-Thiadiazole Properties
Halogen (X) | Van der Waals Radius (pm) | Electronegativity | C-X Bond Strength (kcal/mol) | Key Biological Impacts |
---|---|---|---|---|
Iodine (I) | 198 | 2.66 | ≈50 | Enhanced halogen bonding; Cross-coupling lability; Lipophilicity increase |
Bromine (Br) | 185 | 2.96 | ≈65 | Moderate reactivity; Balanced lipophilicity |
Chlorine (Cl) | 175 | 3.16 | ≈81 | Metabolic stability; Moderate dipole enhancement |
Fluorine (F) | 147 | 3.98 | ≈116 | Strong dipole effects; Metabolic blockade; Minimal steric perturbation |
The therapeutic exploration of thiadiazoles began in the 1950s with the discovery of acetazolamide, a carbonic anhydrase inhibitor containing a 1,3,4-thiadiazole-2-sulfonamide moiety. This breakthrough demonstrated the scaffold’s capacity for targeted enzyme inhibition, leading to derivatives like methazolamide for glaucoma management [3] [10]. The 1970s witnessed the emergence of 1,2,4-thiadiazole-containing cephalosporins, with cefazolin becoming the first clinically successful representative. Its 1,2,4-thiadiazole heterocycle enhanced β-lactam stability and Gram-negative coverage compared to earlier penicillin-based antibiotics [1].
Agrochemical applications accelerated in the 1980s with trifluoromethylated thiadiazoles like 2-sulfonyl-5-trifluoromethyl-1,3,4-thiadiazoles, which function as potent herbicides and fungicides. The electron-withdrawing CF₃ group adjacent to the thiadiazole sulfur amplifies electrophilicity, disrupting microbial electron transport chains [9]. Contemporary developments focus on molecular hybridization, exemplified by 1,4-benzodioxin-fused thiadiazole derivatives that inhibit α-amylase/α-glucosidase for diabetes management [6], and imidazo[1,2-d][1,2,4]thiadiazoles optimized through regioselective C5 iodination/Suzuki couplings [4]. The synthesis of 3,5-diiodo-1,2,4-thiadiazole in 2020 marked a milestone as the first versatile dihalogenated building block enabling sequential cross-coupling for anticancer agent development [7].
Table 3: Synthetic Routes to 5-Iodo-3-phenyl-1,2,4-thiadiazole and Derivatives
Method | Starting Materials | Conditions | Key Advantages | Ref. |
---|---|---|---|---|
Oxidative Cyclization | N-Arylcyanothioformamides + Hydrazonoyl chlorides | RT, no catalyst; Stereoselective | High functional group tolerance | [5] |
Iodine-Mediated Cyclization | Thiosemicarbazones + I₂ | K₂CO₃, 1,4-dioxane, reflux | Fused ring compatibility | [6] |
Pd-Catalyzed Cross-Coupling | 3,5-Diiodo-1,2,4-thiadiazole + Phenylacetylene | Pd(OAc)₂/Xantphos, Et₃N, 50–70°C | Regioselective C5 functionalization | [7] |
SNAr Tosyl Displacement | Tosyl-imidazo[1,2-d][1,2,4]thiadiazole + I₂ | DMF, NIS, r.t. | Compatibility with sensitive groups | [4] |
Table 4: Evolution of Thiadiazole-Containing Bioactive Agents
Era | Representative Agents | Core Structure | Primary Application |
---|---|---|---|
1950s | Acetazolamide | 1,3,4-Thiadiazole-2-sulfonamide | Diuretic; Carbonic anhydrase inhibition |
1970s | Cefazolin | 1,2,4-Thiadiazole-fused β-lactam | First-generation cephalosporin antibiotic |
1980s | 2-(3,4-Dichlorophenylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | 1,3,4-Thiadiazole | Broad-spectrum fungicide |
2000s | Ceftaroline fosamil | 1,2,4-Thiadiazolylaminothiazole | Fifth-generation anti-MRSA cephalosporin |
2010s | CB-839 (Telaglenastat) | Bis-1,2,4-thiadiazole | Glutaminase inhibitor (Phase II trials) |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: